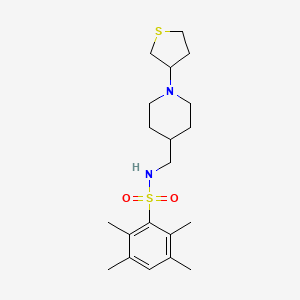
2,3,5,6-tetramethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3,5,6-tetramethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a chemical compound. Unfortunately, there is not much specific information available about this compound1.
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of tetramethyl compounds often involves the use of ammonia in a conjugate addition reaction2. However, the specific synthesis process for this compound is not readily available.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure of this compound is not readily available.Chemical Reactions Analysis
The chemical reactions involving this compound are not readily available. However, similar compounds often participate in various organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties of this compound are not readily available.Scientific Research Applications
Antioxidant and Enzyme Inhibition Properties
Benzenesulfonamides incorporating 1,3,5-triazine motifs have been investigated for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The studied compounds demonstrated moderate antioxidant activity and significant inhibition of AChE and BChE, suggesting their potential use in treating related neurodegenerative conditions (Nabih Lolak et al., 2020).
Structural and Molecular Studies
Several studies focused on the synthesis, characterization, and structural analysis of benzenesulfonamide derivatives. For example, the synthesis and crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed a distorted tetrahedral geometry around the sulfur atom and a chair conformation of the piperidine ring, providing insights into the molecular configurations that influence biological activity (S. B. B. Prasad et al., 2008).
Corrosion Inhibition
Piperidine derivatives, including those with benzenesulfonamide groups, have been evaluated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were employed to understand the adsorption behaviors and inhibition efficiencies, indicating potential applications in protecting metals against corrosion (S. Kaya et al., 2016).
Drug Development and Antimicrobial Activity
Benzenesulfonamide derivatives have also been explored for their potential as drug candidates. Studies include the evaluation of methylbenzenesulfonamide CCR5 antagonists for preventing HIV-1 infection, indicating the role of these compounds in developing new therapeutic agents (Cheng De-ju, 2015). Additionally, novel substituted benzenesulfonamides have shown potent activity against membrane-bound phospholipase A2, highlighting their potential in addressing cardiovascular diseases (H. Oinuma et al., 1991).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazards of this compound are not readily available.
Future Directions
The future directions for research on this compound could involve determining its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, it would be beneficial to consult a chemical database or a chemistry professional.
properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2S2/c1-14-11-15(2)17(4)20(16(14)3)26(23,24)21-12-18-5-8-22(9-6-18)19-7-10-25-13-19/h11,18-19,21H,5-10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOCBCQIYRWNBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2CCN(CC2)C3CCSC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-tetramethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

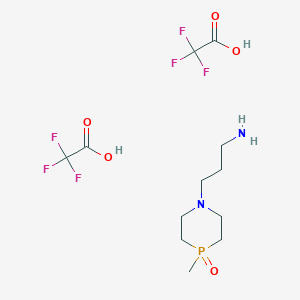
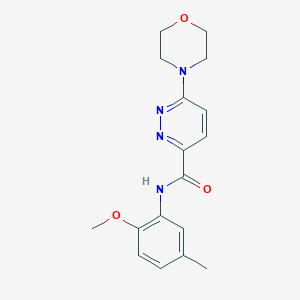
![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2984665.png)
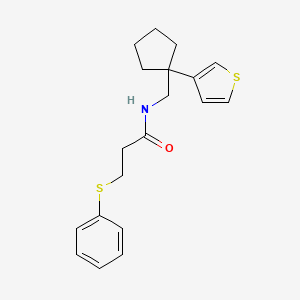
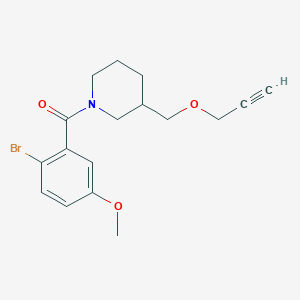
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2984671.png)
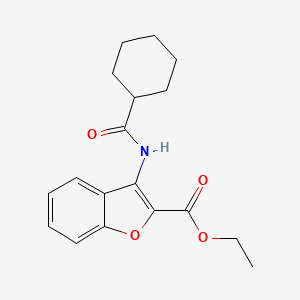
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2,5-dimethylphenyl)sulfonyloxybenzoate](/img/structure/B2984674.png)
![Methyl 1-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2984677.png)
![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B2984678.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2984679.png)
![2-Methyl-4-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2984681.png)
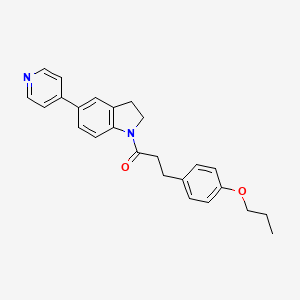
![[4-(Pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2984683.png)